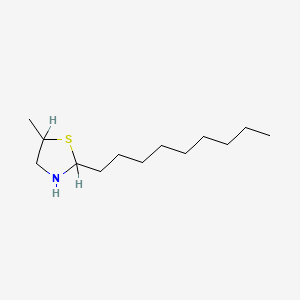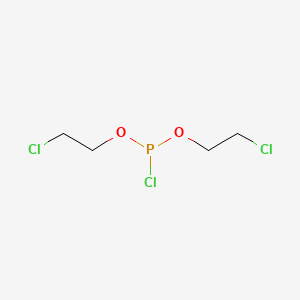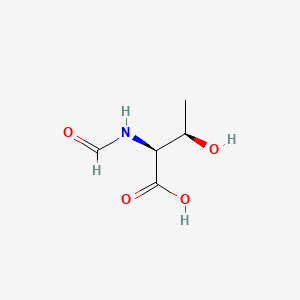
N-Formyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl-L-threonine: is a derivative of the amino acid threonine, where a formyl group is added to the amino group
准备方法
Synthetic Routes and Reaction Conditions: N-Formyl-L-threonine can be synthesized through the N-formylation of L-threonine. This process typically involves the reaction of L-threonine with formic acid or formylating agents under specific conditions. Catalysts such as metal/metal oxide-based catalysts are often used to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of eco-friendly media, including water, polyethylene glycol, and ionic liquids, as well as solvent-free conditions. The use of heterogeneous nanocatalysts is also common due to their thermal stability, reusability, and high catalytic performance .
化学反应分析
Types of Reactions: N-Formyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
N-Formyl-L-threonine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Industry: this compound is used in the production of pharmaceuticals and other industrial chemicals.
作用机制
The mechanism by which N-Formyl-L-threonine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in metabolic pathways related to protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria and mitochondria.
N-Formyl-L-proline:
Uniqueness: N-Formyl-L-threonine is unique due to its specific structure and the presence of the formyl group on the threonine amino acid
属性
CAS 编号 |
93893-56-2 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2S,3R)-2-formamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)4(5(9)10)6-2-7/h2-4,8H,1H3,(H,6,7)(H,9,10)/t3-,4+/m1/s1 |
InChI 键 |
XPMTWLZSOSJMDJ-DMTCNVIQSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC=O)O |
规范 SMILES |
CC(C(C(=O)O)NC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


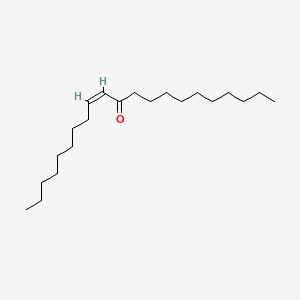

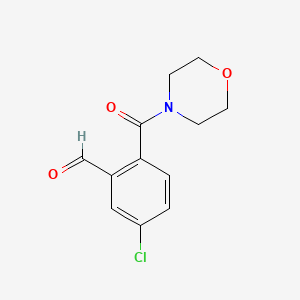

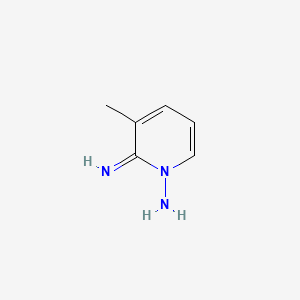
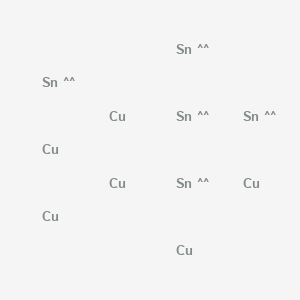
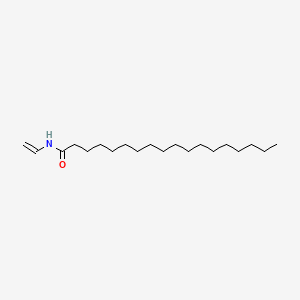

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
